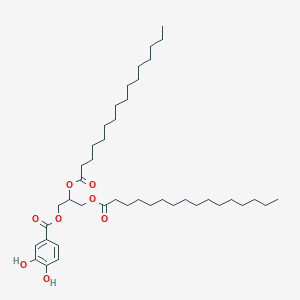
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes long-chain fatty acid esters and a dihydroxybenzoate moiety. Its molecular formula is C40H80NO8P, and it is known for its role in biological and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate typically involves esterification reactions. One common method includes the reaction of hexadecanoic acid with glycerol to form 2,3-bis(hexadecanoyloxy)propyl derivatives. This intermediate is then reacted with 3,4-dihydroxybenzoic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and are carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The dihydroxybenzoate moiety can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The hydroxyl groups in the benzoate ring can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, influencing various cellular processes. The molecular targets include membrane proteins and lipid rafts, which play crucial roles in signal transduction and cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but contains a phosphoethanolamine group instead of a dihydroxybenzoate moiety.
2,3-Bis(hexadecanoyloxy)propyl phosphonato: Contains a phosphonato group, offering different chemical properties and applications.
Uniqueness
2,3-Bis(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate is unique due to its combination of long-chain fatty acid esters and a dihydroxybenzoate group. This structure imparts distinct amphiphilic properties, making it valuable in both biological and industrial applications. Its ability to integrate into lipid bilayers and affect membrane dynamics sets it apart from other similar compounds.
Propiedades
Número CAS |
922509-58-8 |
|---|---|
Fórmula molecular |
C42H72O8 |
Peso molecular |
705.0 g/mol |
Nombre IUPAC |
2,3-di(hexadecanoyloxy)propyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C42H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(45)48-34-37(35-49-42(47)36-31-32-38(43)39(44)33-36)50-41(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33,37,43-44H,3-30,34-35H2,1-2H3 |
Clave InChI |
CQGHPXLLFXWSSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC(=C(C=C1)O)O)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)
![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)

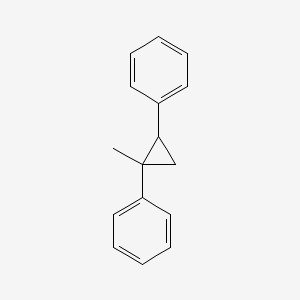
![Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B14174073.png)
![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14174084.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
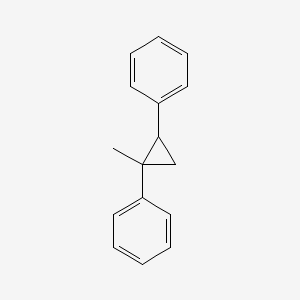
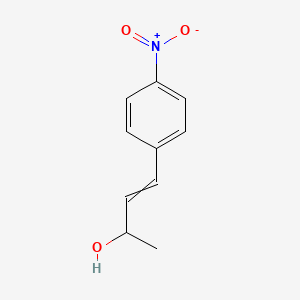
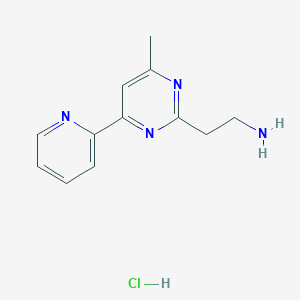
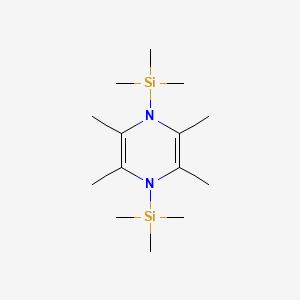
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)
